3-(2-Fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by a fluorophenyl group attached to a propanoic acid backbone with a keto functional group. Its molecular formula is and it has a molecular weight of approximately 182.15 g/mol. This compound is classified as a ketone and a carboxylic acid, making it relevant in various chemical and biological applications.
3-(2-Fluorophenyl)-2-oxopropanoic acid can be synthesized through various chemical methods, often involving reactions that introduce the fluorophenyl group and the keto functionality onto the propanoic acid structure. It is utilized in both academic research and industrial applications due to its unique properties.
This compound falls under the category of aromatic compounds due to the presence of the phenyl ring, and it is also classified as an organofluorine compound because of the fluorine atom attached to the phenyl group. Its functional groups categorize it as both a ketone and a carboxylic acid, which are critical in determining its reactivity and potential applications.
The synthesis of 3-(2-Fluorophenyl)-2-oxopropanoic acid can be achieved through several methods, including:
The molecular structure of 3-(2-Fluorophenyl)-2-oxopropanoic acid features:
C1=CC=C(C(=C1)F)C(=O)C(C(=O)O)C
.3-(2-Fluorophenyl)-2-oxopropanoic acid can participate in various chemical reactions:
The mechanism by which 3-(2-Fluorophenyl)-2-oxopropanoic acid exerts its biological effects primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its ability to form strong interactions due to its electronegativity, which can lead to inhibition or modulation of enzyme activity. The keto group allows for hydrogen bonding and electrostatic interactions that further influence its biological activity.
3-(2-Fluorophenyl)-2-oxopropanoic acid has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3